5-Aminolevulinic acid-13C2,15N hydrochloride

描述

5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt (5-ALA-13C2,15N HCl) is a stable isotope-labeled derivative of 5-aminolevulinic acid (5-ALA), a naturally occurring amino acid critical to heme biosynthesis. This compound is enriched with two carbon-13 (13C) atoms and one nitrogen-15 (15N) atom, enabling precise metabolic tracing in research applications . Its hydrochloride salt form enhances solubility and stability, making it suitable for photodynamic therapy (PDT), diagnostic imaging, and pharmacokinetic studies . Upon administration, 5-ALA-13C2,15N HCl is intracellularly converted to protoporphyrin IX (PpIX), a photosensitizer that generates reactive oxygen species (ROS) under light exposure, targeting neoplastic cells .

属性

分子式 |

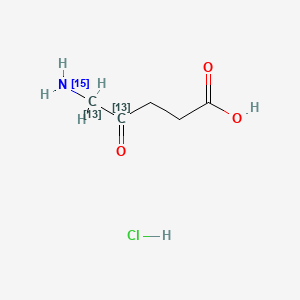

C5H10ClNO3 |

|---|---|

分子量 |

170.57 g/mol |

IUPAC 名称 |

5-(15N)azanyl-4-oxo(4,5-13C2)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i3+1,4+1,6+1; |

InChI 键 |

ZLHFONARZHCSET-MBIZCHBVSA-N |

手性 SMILES |

C(C[13C](=O)[13CH2][15NH2])C(=O)O.Cl |

规范 SMILES |

C(CC(=O)O)C(=O)CN.Cl |

产品来源 |

United States |

准备方法

Oxidation of N-Furfurylphthalimide

The synthesis begins with the oxidation of N-furfurylphthalimide under oxygen-rich conditions. In the presence of pyridine and Rose Bengal as a photosensitizer, oxygen gas is introduced at 10–20°C under light irradiation. This step yields a semi-crystalline intermediate, which is subsequently purified via solvent evaporation. Isotopic labeling at the C4 and C5 positions is achieved by substituting standard carbon sources with 13C-enriched reagents during precursor preparation.

Catalytic Hydrogenation

The oxidized intermediate undergoes hydrogenation using a palladium-on-carbon catalyst in methanol. This step reduces reactive functional groups while preserving the isotopic integrity of the carbon backbone. Post-reaction filtration and solvent evaporation yield 5-phthalimidolevulinic acid, confirmed via NMR spectroscopy.

Acid Hydrolysis and Salt Formation

The final step involves refluxing the hydrogenated product in 6 N hydrochloric acid to remove the phthalimide protecting group. After evaporating excess HCl, the crude product is dissolved in ethanol and precipitated with acetone. The resulting 5-ALA-13C2,15N·HCl is isolated with a yield of 51% based on the initial N-furfurylphthalimide. Isotopic purity is verified using mass spectrometry and NMR.

Enantioselective Synthesis Using Chiral Starting Materials

For applications requiring enantiomeric purity, such as metabolic tracer studies, a five-step enantioselective synthesis has been developed:

Liebeskind–Srogl Cross-Coupling

Starting with benzyl L- or D-aspartate, a Liebeskind–Srogl cross-coupling introduces the 13C-labeled carbonyl group at C4. This reaction employs a palladium catalyst and copper(I) thiophene-2-carboxylate (CuTC) to facilitate carbon–carbon bond formation while retaining chiral integrity.

Fluorination and Deprotection

Electrophilic fluorination at C3 is performed using Selectfluor™, followed by deprotection of the benzyl ester under hydrogenolysis conditions. The 15N label is introduced via amination using 15N-enriched ammonium chloride.

Final Purification

The product is purified via silica gel chromatography, yielding enantiopure 5-ALA-13C2,15N·HCl with an overall yield of 34%. This method is particularly noted for its scalability and high enantiomeric excess (>99% ee).

Biosynthetic Approaches for Isotopic Incorporation

While less common than chemical synthesis, microbial biosynthesis offers an alternative route for 13C and 15N incorporation:

Bacterial Fermentation

Rhodobacter sphaeroides and Escherichia coli strains engineered for 5-ALA overproduction are cultured in media containing 13C-glucose and 15N-ammonium salts. The glycine–succinate pathway naturally incorporates these isotopes into the ALA backbone.

Enzymatic Conversion

The enzyme 5-aminolevulinate synthase (ALAS) is isolated and used in vitro with 13C-labeled glycine and 15N-labeled succinyl-CoA. This method achieves >90% isotopic enrichment but requires extensive downstream processing to isolate the hydrochloride salt.

Comparative Analysis of Synthesis Methods

Analytical Validation

NMR Characterization

1H NMR (D2O): δ 2.15 (t, J = 6.5 Hz, 2H, CH2), 2.45 (t, J = 6.5 Hz, 2H, 13CH2), 3.15 (s, 15NH2), 4.10 (q, J = 6.8 Hz, 1H, CH).

13C NMR: 172.1 (C=O), 68.9 (13C), 52.4 (13CH2), 34.7 (CH2).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 170.039 ([M+H]+), with characteristic 13C and 15N isotopic peaks.

Industrial-Scale Production Challenges

-

Isotope Cost : 13C and 15N reagents increase raw material costs by 15–20× compared to unlabelled synthesis.

-

Regulatory Compliance : GMP standards require validation of isotopic homogeneity (>99% atom enrichment).

-

Waste Management : Disposal of heavy metal catalysts (Pd, Cu) necessitates specialized protocols .

化学反应分析

反应类型: 5-氨基乙酰丙酸-13C2,15N盐酸盐可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化成不同的产物,具体取决于反应条件。

还原: 它可以被还原成胺类或其他还原形式。

取代: 氨基可以参与与各种试剂的取代反应。

常用试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤化剂,酰化剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会生成羧酸,而还原可能会生成伯胺。

科学研究应用

Photodynamic Therapy

Mechanism of Action:

5-ALA HCl is utilized in photodynamic therapy due to its ability to accumulate in tumor cells and convert to protoporphyrin IX (PPIX) upon exposure to light. This process generates reactive oxygen species that lead to cell death.

Clinical Applications:

- Skin Conditions: 5-ALA HCl is approved for treating actinic keratosis and superficial basal cell carcinoma. It enhances the visibility of tumors during surgical procedures by inducing fluorescence under specific light conditions .

- Brain Tumors: In neurosurgery, 5-ALA HCl is used to visualize high-grade gliomas, aiding surgeons in distinguishing tumor tissue from healthy brain tissue during resection .

Case Studies:

- A clinical study demonstrated the effectiveness of 5-ALA HCl in reducing tumor recurrence rates when used in combination with surgical excision and postoperative PDT .

Metabolic Studies

Stable Isotope Labeling:

The isotopically labeled variant, 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt, is employed in metabolic studies to trace metabolic pathways involving heme synthesis and other tetrapyrroles. The incorporation of stable isotopes allows for precise tracking of metabolic processes using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Research:

- Heme Biosynthesis: Researchers use 5-ALA HCl to investigate the dynamics of heme production in various cell lines, including Escherichia coli and human cancer cells .

- Metabolic Disorders: The compound has been studied for its potential roles in understanding metabolic disorders related to heme metabolism and its implications in diseases such as porphyria .

Agricultural Applications

In agriculture, 5-ALA HCl has been investigated for its potential to enhance plant growth and development. It acts as a precursor for chlorophyll synthesis, which can improve photosynthetic efficiency.

Research Findings:

Studies have shown that applying 5-ALA HCl can increase crop yields by promoting root development and enhancing resistance to environmental stressors .

Therapeutic Enhancements

Recent research indicates that 5-ALA HCl may enhance the effects of certain anesthetics and antihypertensive medications when administered orally. This application is particularly relevant for managing hypertension in elderly patients .

作用机制

5-氨基乙酰丙酸-13C2,15N盐酸盐的作用机制涉及它作为血红蛋白生物合成中前体的作用。它被转化为原卟啉IX,然后与铁螯合形成血红蛋白。这个过程对于包括血红蛋白和细胞色素在内的血红蛋白的功能至关重要。稳定同位素使研究人员能够详细跟踪和研究这条途径。

相似化合物的比较

Structural and Isotopic Variations

The following table summarizes key differences among 5-ALA-13C2,15N HCl and related compounds:

Functional and Clinical Differences

a) Isotope-Labeled Derivatives

- 5-ALA-13C2,15N HCl : Ideal for dual-isotope tracing in heme biosynthesis and porphyrin metabolism due to its 13C and 15N labels. Used in LC-MS studies to quantify porphyrin precursors in hepatic porphyrias .

- 5-ALA-15N HCl: Limited to nitrogen pathway analysis, such as tracking porphobilinogen synthesis .

- 5-ALA-d2 HCl : Deuterium labeling aids MS-based quantification but may reduce bioavailability due to kinetic isotope effects .

b) Ester Derivatives

- Methyl-5-Aminolevulinate HCl: The methyl ester enhances lipophilicity, improving PpIX accumulation in tumor cells. Clinically used in cream formulations for actinic keratosis and non-melanoma skin cancers .

c) Unlabeled 5-ALA HCl

- Widely used in bladder cancer resection (e.g., reducing tumor residuals) but associated with systemic hypotension, necessitating dose adjustments .

Market and Research Trends

- The global 5-ALA HCl market is projected to grow at 7.29% CAGR (2022–2030), driven by PDT applications . Isotope-labeled variants like 5-ALA-13C2,15N HCl occupy niche segments in preclinical research, valued for their diagnostic precision .

- Methyl-5-Aminolevulinate HCl dominates topical PDT due to superior efficacy, while deuterated forms remain specialized tools in analytical chemistry .

生物活性

5-Aminolevulinic acid (5-ALA) is a crucial precursor in the biosynthesis of tetrapyrrole compounds, which include heme and chlorophyll. The stable isotope-labeled variant, 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt, has garnered attention for its potential applications in both research and therapeutic contexts. This article reviews the biological activity of this compound, highlighting its metabolic pathways, applications, and relevant case studies.

1. Biosynthetic Pathways

5-ALA is synthesized via two primary pathways: the C4 pathway (Shemin pathway) and the C5 pathway .

- C4 Pathway : This pathway is predominant in animals and certain microorganisms. It involves the condensation of glycine and succinyl-CoA catalyzed by 5-aminolevulinic acid synthase (ALAS), with pyridoxal phosphate as a cofactor. The key regulatory enzymes include hemA and hemT, with hemA playing a more significant role in ALAS activity under feedback inhibition by heme .

- C5 Pathway : This less common pathway is found in some bacteria and plants, utilizing different substrates and enzymes for 5-ALA production.

2. Metabolic Engineering

Recent advancements in metabolic engineering have aimed to enhance the biosynthesis of 5-ALA. Strategies include:

- Enzyme Engineering : Modifying ALAS to improve its stability and reduce feedback inhibition by heme has been successful. For instance, engineered strains of E. coli overexpressing hemA or hemO have shown increased yields of 5-ALA .

- Pathway Optimization : Redirecting metabolic flux towards 5-ALA production through the blockage of competing pathways has also been explored. This optimization can significantly increase the overall yield of 5-ALA in microbial systems .

3. Biological Activity

The biological activity of 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt can be categorized into several key areas:

3.1 Photodynamic Therapy (PDT)

5-ALA is widely used in photodynamic therapy for cancer treatment. Upon administration, it accumulates preferentially in tumor cells where it is converted to protoporphyrin IX (PpIX). When exposed to specific wavelengths of light, PpIX generates reactive oxygen species that induce cell death.

Case Study : A clinical trial demonstrated that patients with superficial tumors treated with PDT using 5-ALA showed significant tumor reduction compared to control groups .

3.2 Agricultural Applications

In agriculture, 5-ALA has been shown to enhance plant growth and stress resistance. Its application can lead to improved chlorophyll synthesis, which enhances photosynthesis and overall plant health.

Research Findings : Studies indicated that foliar application of 5-ALA significantly increased the yield of crops such as tomatoes and peppers under stress conditions .

4. Analytical Techniques

The analysis of biological samples enriched with stable isotopes like 13C and 15N has been facilitated by advanced techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). These methods allow researchers to trace metabolic pathways involving 5-ALA and its derivatives effectively.

Table 1: Comparison of Analytical Techniques for 5-ALA

| Technique | Advantages | Applications |

|---|---|---|

| Mass Spectrometry | High sensitivity; quantification | Metabolomics; pathway tracing |

| NMR | Non-destructive; structural insights | Structural biology; metabolite identification |

常见问题

Q. How is 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt synthesized and purified for isotopic labeling studies?

Methodological Answer: The synthesis involves solvent-free conditions to minimize isomerization and ensure isotopic integrity. For example, amino acid prodrug conjugates are synthesized by reacting labeled precursors (e.g., ¹³C/¹⁵N-enriched intermediates) under controlled pH and temperature to form the hydrochloride salt . Purification typically employs high-performance liquid chromatography (HPLC) with >95% purity validated via UV detection and mass spectrometry . Key steps include:

- Isotopic enrichment via labeled precursors (e.g., ¹³C2-glucose or ¹⁵N-ammonia).

- Acid-catalyzed condensation to form the aminolevulinic acid backbone.

- Precipitation with hydrochloric acid to isolate the hydrochloride salt.

Q. What role does the ¹³C2 and ¹⁵N labeling play in tracking metabolic pathways involving this compound?

Methodological Answer: The ¹³C and ¹⁵N isotopes enable precise tracing of heme biosynthesis and porphyrin metabolism. For instance:

- ¹³C NMR tracks carbon flux in the tricarboxylic acid (TCA) cycle and porphobilinogen synthesis.

- ¹⁵N labeling monitors nitrogen incorporation into tetrapyrroles (e.g., protoporphyrin IX) using liquid chromatography-mass spectrometry (LC-MS) .

- Dual labeling allows simultaneous monitoring of carbon and nitrogen dynamics in cellular uptake studies, validated via isotopic ratio mass spectrometry (IRMS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation:

- PPE Requirements : Gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335 risk) .

- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

- Storage : -20°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic tracing data when studying cellular uptake of this compound?

Methodological Answer: Contradictions often arise from incomplete isotopic equilibration or matrix interference. Strategies include:

- Cross-Validation : Use dual detection methods (e.g., LC-MS for ¹⁵N and fluorescence microscopy for protoporphyrin IX accumulation) .

- Control Experiments : Compare labeled vs. unlabeled analogs to distinguish endogenous vs. exogenous contributions .

- Kinetic Modeling : Apply compartmental models to account for isotope dilution in intracellular pools .

Q. What experimental designs optimize the use of this compound in photodynamic therapy (PDT) research?

Methodological Answer: PDT protocols require balancing light exposure and compound concentration:

- Dose-Response Curves : Test 0.1–1.0 mM concentrations with 635 nm laser irradiation (10–100 J/cm²) to determine cytotoxic thresholds .

- Cell-Specific Uptake : Pre-incubate cells for 4–24 hours, then wash to remove extracellular residue .

- Synergy Studies : Combine with iron chelators (e.g., deferoxamine) to enhance protoporphyrin IX accumulation .

Q. How can isotopic purity be confirmed, and what analytical techniques detect contamination?

Methodological Answer: Isotopic Purity Assessment :

- High-Resolution MS : Measure exact mass (167.0349 Da) and isotopic peaks (e.g., ¹³C2 at m/z 169.04) .

- ¹H/¹³C NMR : Verify absence of unlabeled signals (e.g., ¹³C satellite peaks in the 100–120 ppm range) .

- Isotopic Enrichment Analysis : Use elemental analysis (EA-IRMS) to quantify ¹³C/¹⁵N abundance (>98% atom% required for metabolic studies) .

Q. What methodologies address challenges in quantifying this compound in complex biological matrices?

Methodological Answer: Sample Preparation :

- Deproteinize with methanol:acetonitrile (1:1) to remove interferents.

- Derivatize with acetylacetone for enhanced LC-MS sensitivity .

Detection : - LC-MS/MS : Monitor transitions at m/z 168→122 (quantifier) and 168→78 (qualifier) with a C18 column .

- Fluorescence Detection : Excitation 405 nm/emission 635 nm for protoporphyrin IX quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。